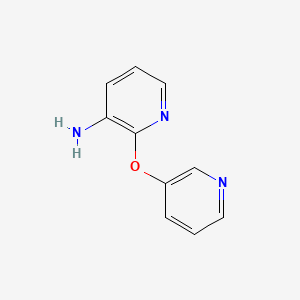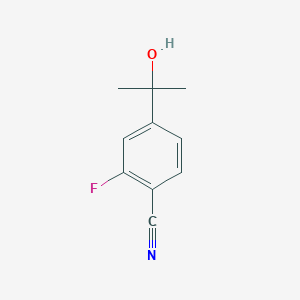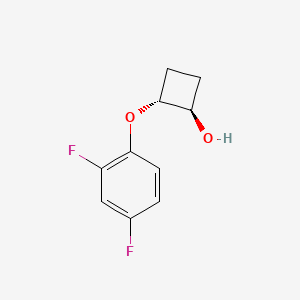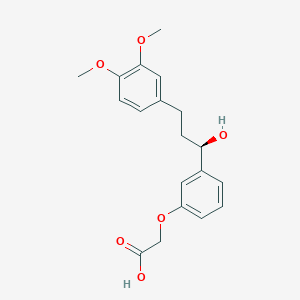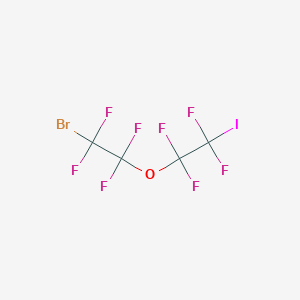
1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane is a chemical compound with the molecular formula C4BrF8IO . It has a molecular weight of 422.84 g/mol.
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane consists of bromine, iodine, fluorine, oxygen, and carbon atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane is predicted to be 153.4±40.0 °C and its density is predicted to be 2.392±0.06 g/cm3 .Applications De Recherche Scientifique
Supramolecular Complex Formation
Qi-chen Huang et al. (2006) explored the crystal structure of a supramolecular complex formed between N,N,N′,N′-tetramethyl-ethylenediamine and a compound similar to 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane, showcasing the weak interactions between nitrogen and halogen atoms. This research provides insights into the molecular interactions that can be exploited in designing new materials or catalysts (Huang et al., 2006).
Organic Field-Effect Transistors
Zhongyi Yuan et al. (2016) synthesized a series of fluorinated naphthalene diimides, starting from a tetrafluoro-substituted compound, to be used in n-type organic field-effect transistors (OFETs). These materials exhibited promising electronic properties, highlighting the role of fluorinated compounds in developing advanced semiconductor devices (Yuan et al., 2016).
Visible-Light-Induced Fluoroalkylation
Jingjing Kong et al. (2017) developed a method for the preparation of fluoroalkyl arenes using a visible-light photocatalyst and a bromo-fluoroalkyl compound as starting materials. This approach underscores the utility of bromo-fluoroalkyl compounds in synthesizing functional molecules through fluoroalkylation, expanding their application in medicinal chemistry and material science (Kong et al., 2017).
Synthesis of N-Fluoroalkylated Nitrogen Heterocycles
D. Tichý et al. (2020) reported on the synthesis of 1-azido-2-bromo-tetrafluoroethane and its use in preparing N-fluoroalkylated nitrogen heterocycles. The study demonstrates the compound's role as an intermediate in synthesizing complex nitrogen-containing molecules, which are valuable in pharmaceutical research and development (Tichý et al., 2020).
Tetrafluoroethylidene Source
D. Seyferth and G. J. Murphy (1973) described the synthesis of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury, which serves as a useful tetrafluoroethylidene source. This work highlights the importance of bromo-tetrafluoroethyl compounds in organometallic chemistry and their potential applications in synthesizing fluorinated organic molecules (Seyferth & Murphy, 1973).
Propriétés
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF8IO/c5-1(6,7)3(10,11)15-4(12,13)2(8,9)14 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBPKUSOKGUJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(OC(C(F)(F)I)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF8IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)


![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)
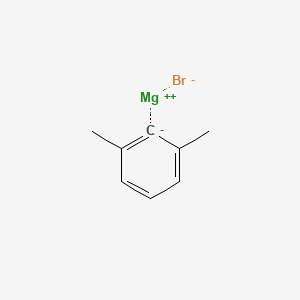
![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)
![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)
